Unique Pharmacological Profile: Zafirlukast's Inability to Bind High-Affinity LTC4 Sites
Zafirlukast demonstrates a unique pharmacological behavior among CysLT1 antagonists. Unlike montelukast and pranlukast, zafirlukast is totally unable to inhibit the binding of ³H-LTC₄ to its high-affinity site in human lung parenchyma membranes [1]. This is a qualitative difference in target engagement, not just a difference in potency. While montelukast shows intermediate, detectable interaction and pranlukast shows clear binding, zafirlukast's lack of LTC4 site interaction suggests a distinct binding mode that may translate to differential functional effects in tissues where LTC4 plays a role.
| Evidence Dimension | Binding to high-affinity ³H-LTC₄ sites in human lung parenchyma |
|---|---|
| Target Compound Data | No detectable interaction (totally unable to inhibit ³H-LTC₄ binding) |
| Comparator Or Baseline | Montelukast: Intermediate, detectable only in kinetic studies; Pranlukast: Clear interaction, rank order LM-1507=LM-1484>pranlukast |
| Quantified Difference | Qualitative difference in binding behavior; zafirlukast is the only compound with zero LTC4 site interaction |
| Conditions | Equilibrium and kinetic binding studies in human lung parenchyma (HLP) membranes |
Why This Matters
This unique binding profile provides a critical differentiator for researchers investigating LTC4-mediated pathways or developing assays where cross-reactivity with LTC4 sites must be avoided.
- [1] Ravasi, S., et al. (2002). Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma. Biochemical Pharmacology, 63(8), 1537-1546. View Source
